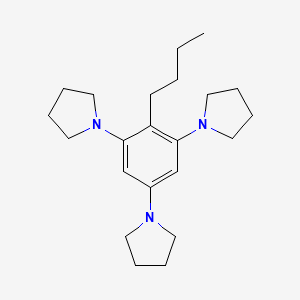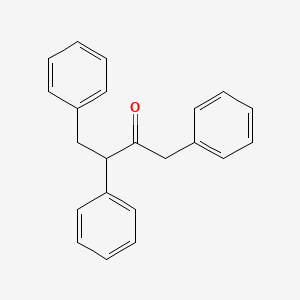
2-Butanone, 1,3,4-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 1,3,4-triphenyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms, one of which is part of a butanone structure, and the other is substituted with three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butanone, 1,3,4-triphenyl- can be synthesized through several methods. One common approach involves the use of the Wittig reaction, where an organophosphorus ylide reacts with a ketone to form the desired product . The reaction typically requires strong bases such as butyl lithium and is carried out under anhydrous conditions to prevent the decomposition of the ylide.
Another method involves the aldol condensation reaction, where two aldehydes or ketones react to form a β-hydroxy ketone, which can then undergo dehydration to yield the final product . This reaction is usually catalyzed by bases such as sodium hydroxide or acids such as sulfuric acid.
Industrial Production Methods
Industrial production of 2-Butanone, 1,3,4-triphenyl- often involves the dehydrogenation of 2-butanol using catalysts such as copper, zinc, or bronze at high temperatures ranging from 400 to 550°C . This method ensures high conversion rates and selectivity towards the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 1,3,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 1,3,4-triphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Butanone, 1,3,4-triphenyl- involves its interaction with various molecular targets and pathways. For example, in the aldol reaction, the compound forms an enolate intermediate, which then reacts with a carbonyl group to form a β-hydroxy ketone . This intermediate can undergo further reactions, such as dehydration, to yield the final product. The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: A simpler ketone with one phenyl group.
Benzophenone: A ketone with two phenyl groups.
Triphenylmethane: A compound with three phenyl groups attached to a central carbon atom.
Uniqueness
2-Butanone, 1,3,4-triphenyl- is unique due to its combination of a butanone structure with three phenyl groups, which imparts distinct chemical and physical properties. This structural arrangement allows for a wide range of chemical reactions and applications that are not possible with simpler ketones or aromatic compounds.
Eigenschaften
CAS-Nummer |
62640-72-6 |
|---|---|
Molekularformel |
C22H20O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1,3,4-triphenylbutan-2-one |
InChI |
InChI=1S/C22H20O/c23-22(17-19-12-6-2-7-13-19)21(20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h1-15,21H,16-17H2 |
InChI-Schlüssel |
DHCDVVIUFMJGFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


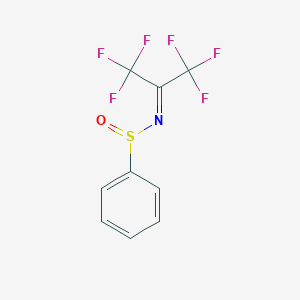
![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
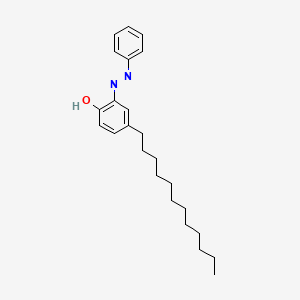
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)

![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
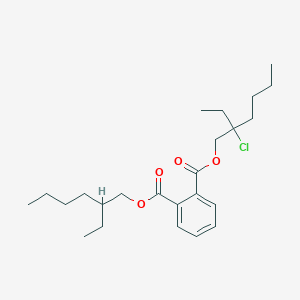


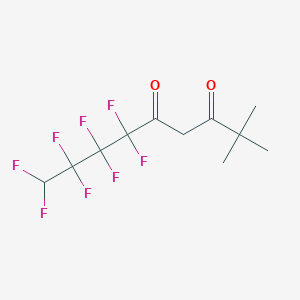
![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
